molecular formula C13H10N2 B8790096 8-Phenylimidazo[1,2-a]pyridine

8-Phenylimidazo[1,2-a]pyridine

Katalognummer: B8790096
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: QXUAAPWZHYNMAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Phenylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C13H10N2 and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

8-Phenylimidazo[1,2-a]pyridine and its derivatives exhibit a wide range of biological activities, making them valuable in drug development.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds derived from this scaffold have shown effectiveness against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A notable study identified imidazo[1,2-a]pyridine-thiophene derivatives as inhibitors of FLT3 mutations associated with acute myeloid leukemia (AML), demonstrating their potential as targeted cancer therapies .

Neurological Disorders

The imidazo[1,2-a]pyridine structure is prevalent in anxiolytic and sedative medications such as zolpidem and necopidem. Research indicates that these compounds interact with GABA receptors and other neuroreceptors, providing therapeutic effects for anxiety and sleep disorders . Additionally, recent investigations into 8-amino derivatives have suggested their potential as antagonists for the adenosine A2A receptor, which plays a critical role in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antimicrobial Properties

This compound derivatives have demonstrated significant antimicrobial activity against various bacterial strains, including Streptococcus pyogenes and Escherichia coli. Their efficacy extends to fungal pathogens such as Candida albicans, indicating their potential as new antimicrobial agents .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through several methods, including palladium-catalyzed reactions and A3-coupling processes. These synthetic routes allow for the introduction of various substituents that enhance biological activity and selectivity for specific targets .

Synthesis Method Description Advantages
Palladium-Catalyzed CouplingUtilizes palladium catalysts for efficient coupling reactions.High yield and selectivity
A3-CouplingA domino reaction involving three components to form imidazo[1,2-a]pyridines.Environmentally friendly

Case Study: Anti-Cancer Activity

A study investigated the efficacy of a series of imidazo[1,2-a]pyridine derivatives against AML cell lines. The results indicated that specific modifications to the phenyl group significantly enhanced anti-proliferative activity while reducing toxicity to normal cells .

Case Study: Neurological Applications

Research focusing on 8-amino-derivatives revealed their ability to modulate adenosine receptors effectively. This modulation has implications for treating cognitive impairments in Alzheimer’s disease by improving memory functions through the reduction of amyloid plaque formation .

Analyse Chemischer Reaktionen

Two-Component Cyclization

The most common strategy for imidazo[1,2-a]pyridines involves two-component cyclization of substituted 2-aminopyridines and phenacyl bromides under catalytic conditions. For example:

  • Reagents : Substituted 2-aminopyridines (e.g., 2-amino-3-methylpyridine) and phenacyl bromides (e.g., phenacyl bromide).

  • Catalyst : DBU (1,8-diazabicycloundec-7-ene) in aqueous ethanol (1:1 v/v).

  • Conditions : Room temperature, 1–24 hours.

  • Yield : 65–94% for 2-substituted derivatives (e.g., 8-methyl-2-phenylimidazo[1,2-a]pyridine) .

Table 1: Reaction Optimization for 2-Substituted Derivatives

EntrySolventTime (h)Yield (%)Atom Economy (%)Reference
1Aqueous ethanol18066.25
14Aqueous ethanol24

Note: Data from DBU-catalyzed synthesis of 2-arylimidazo[1,2-a]pyridines. No direct data for 8-phenyl derivatives.

Three-Component Aza-Friedel–Crafts Reaction

This method enables C3-alkylation of imidazo[1,2-a]pyridines using aldehydes, amines, and Lewis acids:

  • Catalyst : Y(OTf)₃ (yttrium triflate).

  • Conditions : Air atmosphere, room temperature.

  • Yield : Moderate to good (e.g., 83–87% for C3-alkylated products) .

Table 2: C3-Alkylation Efficiency

Reaction TypeCatalystYield (%)Key AdvantagesReference
Three-component aza-Friedel–CraftsY(OTf)₃83–87Broad substrate scope, high atom economy

Reaction Mechanism

For two-component cyclization , the proposed mechanism involves:

  • Nucleophilic attack : The endocyclic nitrogen of 2-aminopyridine reacts with phenacyl bromide to form a pyridinium salt.

  • Imine formation : DBU abstracts a proton, generating an imine intermediate.

  • Cyclization : Intramolecular cyclization forms a tetrahydroimidazo intermediate, followed by elimination of H₂O and HBr to yield the product .

For C3-alkylation , two pathways are plausible:

  • Path I : Iminium ion formation via aldehyde and amine, followed by electrophilic attack at the C3 position.

  • Path II : Formation of benzyl alcohol intermediates, which react with cyclic amines to yield the product .

Substrate Tolerance

The DBU-catalyzed protocol accommodates:

  • Electron-donating groups (e.g., 4-OCH₃, 4-CH₃) on phenacyl bromides.

  • Electron-withdrawing groups (e.g., 4-CN, 4-NO₂) with reduced yields (72–79%) .

  • Heterocycles : Reactions with 2-aminobenzothiazole yield fused derivatives (e.g., 2-phenylbenzo[d]imidazo[2,1-b]thiazole) .

Table 3: Substrate Scope for 2-Substituted Derivatives

Substrate TypeProduct ExampleYield (%)Reference
2-Amino-5-chloropyridine6-Chloro-2-phenylimidazo...70
2-Amino-3-methylpyridine8-Methyl-2-phenylimidazo...69

Challenges for 8-Phenylimidazo[1,2-a]pyridine

Direct synthesis of This compound is not reported in the provided literature. Key challenges include:

  • Positional specificity : Current methods fix the phenyl group at position 2 due to reaction mechanisms involving phenacyl bromides.

  • Alternative starting materials : Synthesis of 8-phenyl derivatives may require modified precursors (e.g., phenacyl bromides with substituents at position 3 of the pyridine ring).

Q & A

Q. What are the primary synthetic routes for 8-phenylimidazo[1,2-a]pyridine derivatives, and how do reaction conditions influence yield and selectivity?

Basic
The iodine-catalyzed cyclization of 2-aminopyridine, aryl aldehydes, and tert-butyl isocyanate at room temperature is a robust method, achieving good yields (65–85%) under mild conditions . Alternative approaches include copper-catalyzed three-component coupling (TCC) of 2-aminopyridines, aryl aldehydes, and alkynes, which avoids multistep precursor preparation . Methodological optimization, such as adjusting catalyst loading (e.g., 10 mol% iodine) or solvent polarity, enhances regioselectivity and reduces side reactions. For example, using TFA:H₂O for deprotection of tert-butyl groups improves product purity .

Q. How can substituent positioning at C2 and C3 of the imidazo[1,2-a]pyridine core be strategically optimized for enhanced anticancer activity?

Advanced
Substituent electronic properties and steric effects critically influence bioactivity. Nitro groups at the para position (C3) improve anticancer activity (e.g., compounds 10a , 10c , 10j ) due to reduced steric hindrance compared to ortho-substituted analogs (e.g., 10e , 10l ) . Electron-donating groups (e.g., dimethylamino at C2 in 12i ) enhance cytotoxicity by promoting electrostatic interactions with cancer cell membranes, as seen in compound 12b (IC₅₀ = 11–13 µM against HepG2 and MCF-7) . Structure-activity relationship (SAR) studies recommend prioritizing para-substituted electron-withdrawing groups at C3 and bulky amines at C2 for synergistic effects .

Q. What analytical techniques are essential for confirming the structural integrity of this compound derivatives?

Basic
Key techniques include:

  • NMR : ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.2–8.5 ppm for pyridine rings) .
  • IR : NH stretches (~3350 cm⁻¹) confirm amine retention post-synthesis .
  • Mass Spectrometry : High-resolution MS validates molecular formulas (e.g., 12l [M+H]⁺ = 348.1234) .
  • Melting Points : Sharp ranges (e.g., 206–208°C for 12i ) indicate purity .

Q. How do electronic effects of substituents modulate binding affinity to peripheral benzodiazepine receptors (PBR)?

Advanced
Lipophilic substituents at C8 (e.g., chlorine) and para-chlorine on the C2 phenyl ring enhance PBR selectivity. For instance, compound 17 exhibits >100-fold selectivity for PBR over central receptors (CBR) due to hydrophobic interactions with the receptor’s lipid-rich environment . Substitution at the amide nitrogen (e.g., cyclohexyl in 34 ) further increases neurosteroid synthesis (e.g., allopregnanolone levels by 3.5-fold in vivo) . Density functional theory (DFT) modeling suggests electron-deficient aromatic systems improve π-stacking with receptor residues .

Q. What methodological challenges arise in assessing the cytotoxicity of this compound derivatives, and how are they addressed?

Advanced

  • False Positives : Redox-active compounds may interfere with MTT assays. Controls using non-cancerous Vero cells (e.g., IC₅₀ >90 µM for 12b ) validate selective cytotoxicity .
  • Metabolic Stability : Microsomal incubation (e.g., human liver microsomes) identifies labile groups (e.g., nitro reduction in 10a ) requiring stabilization .
  • 3D Tumor Models : Spheroid assays better replicate in vivo conditions than monolayer cultures, revealing compound 12i ’s penetration efficiency (60% inhibition at 50 µM) .

Q. How do structural modifications of the imidazo[1,2-a]pyridine scaffold influence anti-inflammatory efficacy?

Advanced
Introduction of sulfonamide groups at C3 (e.g., 12d ) suppresses NF-κB signaling in macrophages, reducing TNF-α production by 70% at 10 µM . In vivo, methyl substituents at C6 (e.g., 12k ) enhance bioavailability (AUC = 12 µg·h/mL) and attenuate fibrosis in murine models . Comparative transcriptomics shows that C7 nitrogen removal (e.g., 12a–l series) upregulates anti-inflammatory IL-10 while downregulating IL-6 .

Q. What green chemistry approaches improve the sustainability of imidazo[1,2-a]pyridine synthesis?

Basic

  • Solvent-Free Reactions : Microwave-assisted synthesis reduces reaction times (2 h vs. 24 h) and energy use .
  • Biocatalysis : Lipase-mediated cyclization achieves 80% yield with minimal waste .
  • Recyclable Catalysts : Magnetic Fe₃O4-supported iodine catalysts enable 5 reuse cycles without activity loss .

Q. Why do certain derivatives exhibit divergent activity across cancer cell lines, and how can this be leveraged therapeutically?

Advanced
Mechanistic divergence arises from cell-specific expression of targets. For example, 12b targets topoisomerase II in HepG2 (IC₅₀ = 13 µM) but inhibits PI3K in MCF-7 . Proteomic profiling identifies kinase inhibition signatures (e.g., 12i suppresses Aurora A in A375 melanoma) . Combinatorial screens with standard chemotherapeutics (e.g., doxorubicin) reveal synergy (CI <0.5) in resistant lines .

Q. How does the imidazo[1,2-a]pyridine scaffold compare to related heterocycles in drug discovery?

Basic
The scaffold’s rigidity and π-conjugation improve binding to ATP pockets (e.g., IGF-1R kinase inhibition by 4a–d , Ki = 0.8–2.3 nM) compared to flexible analogs . Marketed drugs like zolpidem highlight its CNS permeability, while imidazo[1,2-a]pyrimidines offer superior metabolic stability in antiviral applications .

Q. What strategies mitigate toxicity risks during preclinical development of imidazo[1,2-a]pyridine-based therapeutics?

Advanced

  • Metabolite Screening : LC-MS/MS identifies hepatotoxic metabolites (e.g., epoxide intermediates in 12g ) .
  • hERG Assays : Patch-clamp electrophysiology confirms 12l ’s low hERG inhibition (IC₅₀ >30 µM), reducing cardiac liability .
  • Genotoxicity : Ames testing and micronucleus assays validate 12i ’s safety (no mutagenicity at 100 µM) .

Eigenschaften

Molekularformel

C13H10N2

Molekulargewicht

194.23 g/mol

IUPAC-Name

8-phenylimidazo[1,2-a]pyridine

InChI

InChI=1S/C13H10N2/c1-2-5-11(6-3-1)12-7-4-9-15-10-8-14-13(12)15/h1-10H

InChI-Schlüssel

QXUAAPWZHYNMAM-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC=CN3C2=NC=C3

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

Combine 9 g (46 mmol) of the product from Example 3 with 50 g of "activated" manganese dioxide in 200 ml of methylene chloride, and heat to reflux for 8 hr. Filter off the solids and remove the solvent in vacuo. Crystallize the residue from ether to provide the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.